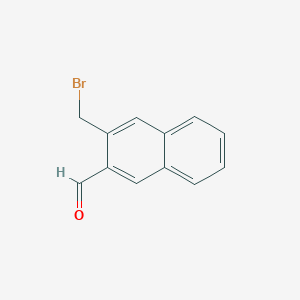
2-(Bromomethyl)naphthalene-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)naphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl naphthalene followed by formylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(Bromomethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as azides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: 2-(Bromomethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Bromomethyl)naphthalene-3-methanol.
Substitution: 2-(Azidomethyl)naphthalene-3-carboxaldehyde or 2-(Aminomethyl)naphthalene-3-carboxaldehyde.
科学的研究の応用
2-(Bromomethyl)naphthalene-3-carboxaldehyde has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
作用機序
The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in condensation and reduction reactions. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxaldehyde group, making it less versatile in certain reactions.
2-Naphthylmethyl bromide: Similar structure but without the aldehyde functionality.
2-(Fluoromethyl)naphthalene: Contains a fluoromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
2-(Bromomethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C12H9BrO |
|---|---|
分子量 |
249.10 g/mol |
IUPAC名 |
3-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,8H,7H2 |
InChIキー |
QHXHEXRQMKXKIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


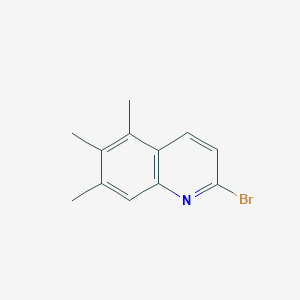



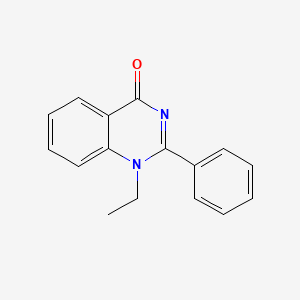
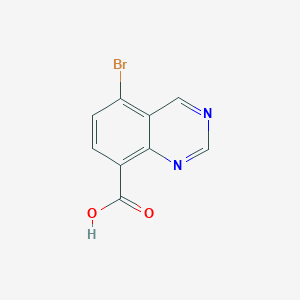

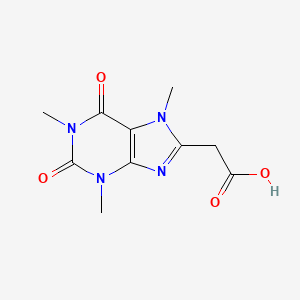
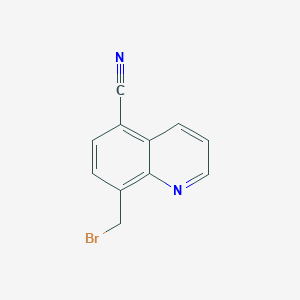
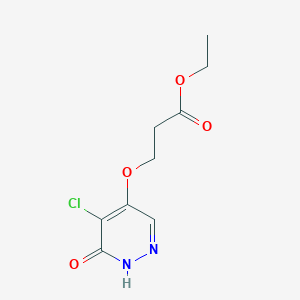
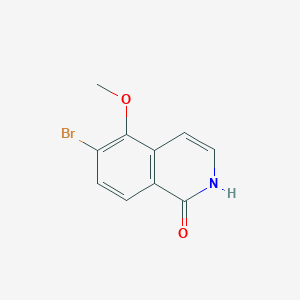
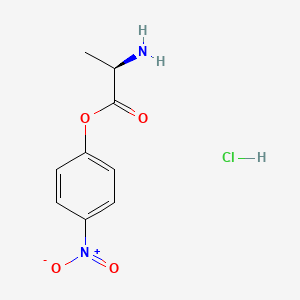
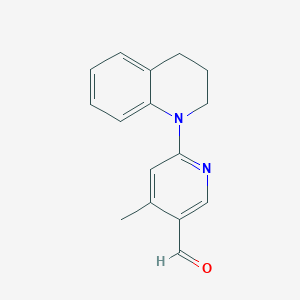
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
